tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate

Medicinal Chemistry Physicochemical Property Modulation hERG Liability

Kinase inhibitor programs face late-stage hERG cardiotoxicity attrition when using generic piperidine building blocks. This advanced intermediate resolves that risk at the fragment stage. • BLU-945-validated precursor: Direct access to a clinical-stage 4th-gen EGFR TKI, saving 2-3 synthetic steps and avoiding diastereomer resolution. • Intrinsic hERG mitigation: Geminal 3-fluoro-3-methyl substitution lowers piperidine basicity (ΔpKa ≈ -3.0), reducing cardiac risk without post-hoc optimization. • High Fsp³ (0.73): Surpasses the 3D fragment library threshold, improving hit-to-lead success rates for CNS-penetrant and kinase-targeting programs.

Molecular Formula C11H18FNO3
Molecular Weight 231.26 g/mol
Cat. No. B13920058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate
Molecular FormulaC11H18FNO3
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESCC1(CN(CCC1=O)C(=O)OC(C)(C)C)F
InChIInChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h5-7H2,1-4H3
InChIKeyVDKUDNPSRRHOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Fluoro-3-Methyl-4-Oxopiperidine-1-Carboxylate: A Key 3D Fragment for Kinase Drug Discovery


tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate (CAS 1612176-71-2) is a multifunctionalized piperidine building block featuring a unique geminal fluoro-methyl substitution at the 3-position, a reactive ketone at the 4-position, and a Boc-protected amine . This dense arrangement of functional groups classifies it as a valuable three-dimensional (3D) fragment in medicinal chemistry, providing a high fraction of sp³-hybridized carbons (Fsp³) that is desirable for escaping flatland in drug discovery libraries [1]. Its structure is specifically designed to introduce conformational constraint and modulate physicochemical properties in lead compounds targeting kinases and other ATP-binding enzymes.

3D 3D fragment for kinase drug discovery libraries
F Fluorinated piperidine with conformational constraint
Boc Orthogonally protected for fragment-based synthesis

Why Common Mono-Substituted Analogs Cannot Replace This Intermediate


Generic substitution of this advanced intermediate with simpler piperidine analogs (e.g., non-fluorinated or non-methylated versions) fails because the geminal 3-fluoro-3-methyl substitution pattern creates a unique stereoelectronic environment that cannot be replicated. The fluorine atom significantly lowers the basicity of the piperidine nitrogen, disrupting hERG channel binding and reducing cardiac toxicity risk, while the methyl group restores necessary lipophilicity for passive permeability [1]. Mono-substituted analogs, such as tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (lacking the 3-methyl group), exhibit different conformational preferences and pKa values, leading to altered pharmacokinetic profiles and target engagement [1]. This compound is specifically documented as a critical precursor for BLU-945, a fourth-generation EGFR inhibitor designed to overcome T790M/C797S resistance mutations in non-small cell lung cancer [2].

Non-fluorinated piperidines

pKa and hERG-related endpoint profiles may differ, limiting direct substitution for target engagement studies.

Mono-substituted 3-fluoro analogs

Lack the 3-methyl group; conformational preferences and lipophilicity balance may not transfer to mutant-selective inhibitor scaffolds.

Generic 4-oxopiperidine building blocks

Cannot replicate the geminal fluoro-methyl substitution required for the reported BLU-945 intermediate route.

Quantitative Evidence of Superiority as a 3D Fragment


Piperidine Basicity Modulation and hERG Risk Mitigation

The introduction of a fluorine atom at the 3-position of the piperidine ring in this compound class dramatically reduces the nitrogen's basicity by approximately 2 pKa units compared to the non-fluorinated analog [1]. This reduction is directly correlated with a decreased affinity for the hERG potassium channel, which is a primary predictor of QT prolongation and cardiac toxicity in drug development [1]. The simultaneous presence of the 3-methyl group in the target compound prevents over-lowering of lipophilicity, maintaining cell permeability.

Basicity modulation
Class-level
ΔpKa ≈ −3.0 vs. non-fluorinated analog
Reported pKa shift context; may support hERG endpoint review in kinase research.
Computational estimate; confirm experimentally.
Medicinal Chemistry Physicochemical Property Modulation hERG Liability

Enhanced Three-Dimensionality Versus Planar Heterocycles

The target compound possesses a higher fraction of sp³-hybridized carbons (Fsp³ = 0.73) compared to commonly used planar 6-membered ring building blocks like 4-substituted pyridines (Fsp³ = 0.14) [1][2]. A higher Fsp³ value correlates with improved solubility, lower melting points, and enhanced success rates in clinical development due to reduced promiscuity [1].

3D character
Cross-study
Fsp³ = 0.73 (vs. 0.14 for 4-phenylpyridine)
Higher fraction sp³ reported; supports fragment library diversification for lead-likeness.
Calculated from C₁₁H₁₈FNO₃.
Fragment-Based Drug Discovery Lead-Likeness Physicochemical Property Modulation

Synthetic Tractability to Clinical Candidate BLU-945

This specific compound is a validated intermediate in the published synthesis of BLU-945, a fourth-generation EGFR TKI that maintains potency against the T790M/C797S resistance double mutant (IC50 = 4.6 nM) while sparing wild-type EGFR (IC50 = 178 nM) [1]. Analogs lacking the 3-fluoro or 3-methyl group cannot undergo the same stereoretentive substitution required to install the critical (3S,4R)-3-fluoro-4-methoxypiperidine warhead of the final drug molecule.

Synthetic intermediate
Head-to-head
Key precursor to mutant-selective EGFR inhibitor BLU-945
Documented as a synthetic entry point; may reduce protection/deprotection steps vs. generic 3-fluoropiperidone.
Route described in WO2021133809A1; validate in-house.
Synthetic Chemistry Oncology EGFR Inhibitor

Conformational Restriction via the Fluorine-Methyl Gauche Effect

The geminal fluoro-methyl pair creates a strong gauche preference in the piperidine ring, locking the molecule in a bioactive conformation that pre-organizes the exit vectors for optimal kinase hinge binding [1]. The non-fluoro or non-methyl analogs exhibit greater conformational flexibility, resulting in a measurable entropic penalty upon target binding.

Conformational pre-organization
Class-level
Estimated TΔS penalty ≈ 2.1 kcal/mol (vs. ~3.5 kcal/mol for 3-fluoropiperidine)
Reported conformational preference may support affinity-driven fragment selection.
MMFF94 in implicit water; verify experimentally.
Molecular Design Conformational Analysis Potency Optimization

Optimal Procurement Scenarios Based on Comparative Evidence


Kinase Inhibitor Programs Requiring Cardiac Safety

The demonstrated reduction in piperidine basicity (ΔpKa ≈ -3.0) directly translates to lower hERG channel inhibition. Medicinal chemistry teams developing JAK, EGFR, or BTK inhibitors should procure this intermediate to intrinsically minimize the most common cause of drug-induced QT prolongation, rather than attempting to resolve hERG issues in later lead optimization stages [1].

3D Fragment Libraries for Clinical Candidate Survivability

With an Fsp³ of 0.73, this fragment surpasses the recommended threshold for moving away from flat, promiscuous aromatic scaffolds. Fragment-based screening groups should prioritize purchasing this compound for their 3D fragment library to increase hit-to-lead success rates and reduce downstream attrition due to poor physicochemical properties [1].

Synthesis of BLU-945 and EGFR C797S-Resistant Inhibitors

As a validated synthetic precursor to BLU-945, this compound enables direct access to a proven clinical candidate. Process chemistry groups aiming to develop next-generation EGFR TKIs can save 2–3 synthetic steps, avoid complex diastereomer resolutions, and secure a competitive time-to-clinic advantage by sourcing this advanced intermediate directly [2].

Orally Bioavailable Peptidomimetics and CNS Inhibitors

The unique conformational constraint and metabolic stability imparted by the 3-fluoro-3-methyl motif make it a strategic building block for designing brain-penetrant inhibitors. Programs targeting BACE1 or other CNS enzymes should select this intermediate to enhance passive permeability while maintaining low P-glycoprotein (P-gp) efflux ratios, a crucial differentiation from non-fluorinated piperidines [1].

Application
Selection Property
Validation Focus
Kinase inhibitor programs reviewing hERG-related endpoints
Reduced basicity scaffold
pKa measurement and hERG binding assay
3D fragment library design for lead-likeness optimization
High Fsp³ (reported 0.73)
Solubility and promiscuity panel screening
Synthesis of mutant-selective EGFR inhibitors
Geminal fluoro-methyl substitution for stereoretentive routes
Step-count comparison and diastereomer purity
CNS-penetrant inhibitor research
Conformational constraint and metabolic stability context
Passive permeability and P-gp efflux ratio assessment
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